1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO4S and a molecular weight of 241.26 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a sulfonamide group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions typically involve the use of a catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve large-scale cyclopropanation reactions followed by purification steps to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function. The cyclopropane ring provides conformational rigidity, which can affect the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(3-Sulfamoylphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(3-Bromophenyl)cyclopropanecarboxylic acid: This compound has a bromine substituent on the phenyl ring instead of a sulfonamide group.
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Similar to the previous compound but with the bromine substituent at the para position.
1-(3,4-Dimethoxyphenyl)cyclopropanecarboxylic acid: This compound has two methoxy groups on the phenyl ring.
The uniqueness of this compound lies in the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C10H11NO4S |
---|---|
Molekulargewicht |
241.27 g/mol |
IUPAC-Name |
1-(3-sulfamoylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO4S/c11-16(14,15)8-3-1-2-7(6-8)10(4-5-10)9(12)13/h1-3,6H,4-5H2,(H,12,13)(H2,11,14,15) |
InChI-Schlüssel |
FLNQBKWJOGAQBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC(=CC=C2)S(=O)(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.